molecular formula C19H20N4O B2808371 N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE CAS No. 1797650-52-2

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2808371
CAS No.: 1797650-52-2
M. Wt: 320.396
InChI Key: QVNNHQAHTKCMDC-UHFFFAOYSA-N
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Description

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a naphthamide moiety. Its unique structure lends itself to a variety of chemical reactions and applications.

Scientific Research Applications

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4,6-dimethylpyrimidine with dimethylamine to form the intermediate N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amine. This intermediate is then reacted with 1-naphthoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthamide moiety.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with cellular components. It is believed to intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit topoisomerases, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
  • N-(2-(dimethylamino)ethyl)phenazine-1-carboxamide
  • N-(2-(dimethylamino)ethyl)pyridoquinoline-8-carboxamide

Uniqueness

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the naphthamide moiety. This structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-17(13(2)21-19(20-12)23(3)4)22-18(24)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNNHQAHTKCMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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